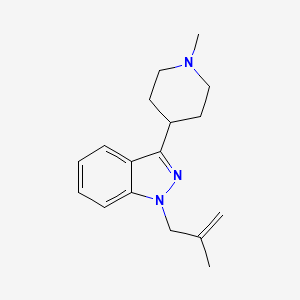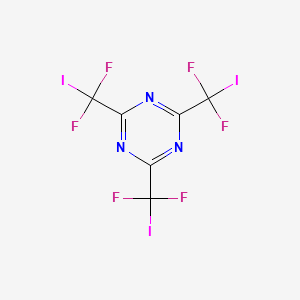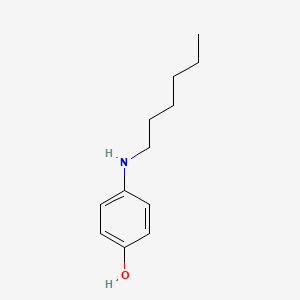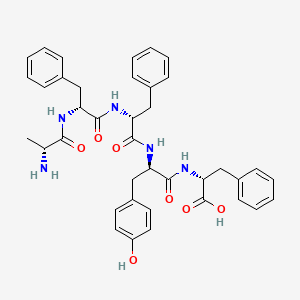
N-Butyl-N-chloropent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-chloropent-4-enamide is a chemical compound with the molecular formula C9H16ClNO. It is an enamide, which is a type of amide where the nitrogen atom is bonded to an alkene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-chloropent-4-enamide can be achieved through the oxidative desaturation of amides. This process involves the selective removal of hydrogen atoms from the amide, resulting in the formation of the enamide. One efficient method for this transformation is the Fe-assisted regioselective oxidative desaturation of amides . This method provides a straightforward approach to synthesizing enamides and β-halogenated enamides.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-chloropent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the enamide back to the corresponding amide.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the corresponding amide.
Scientific Research Applications
N-Butyl-N-chloropent-4-enamide has several applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which N-Butyl-N-chloropent-4-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo nucleophilic substitution makes it a useful tool for modifying biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-chloropent-4-enamide: Similar compounds include other enamides and halogenated amides, such as N-butyl-N-bromopent-4-enamide and N-butyl-N-iodopent-4-enamide.
Enamides: These compounds share the characteristic C=C-N structure, making them useful in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chlorine atom allows for selective substitution reactions, while the enamide structure provides versatility in organic synthesis .
Properties
CAS No. |
647027-75-6 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-butyl-N-chloropent-4-enamide |
InChI |
InChI=1S/C9H16ClNO/c1-3-5-7-9(12)11(10)8-6-4-2/h3H,1,4-8H2,2H3 |
InChI Key |
HAUJAYONWUEYRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)CCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)


![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)



![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)

![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)

